molecular formula C14H17N3O3 B6308929 Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate CAS No. 1638771-85-3

Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Cat. No.: B6308929
CAS No.: 1638771-85-3
M. Wt: 275.30 g/mol
InChI Key: UCFILOBXRXWSII-UHFFFAOYSA-N
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Description

Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a benzyl group, a hexahydroimidazo ring, and a pyrazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization to form the imidazo[1,5-a]pyrazine ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-a]pyrazine derivatives, such as:

Uniqueness

Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its benzyl group and hexahydroimidazo ring contribute to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

benzyl 3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-13-15-8-12-9-16(6-7-17(12)13)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFILOBXRXWSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNC2=O)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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